4,6-Dichloroguaiacol chemical properties and structure
4,6-Dichloroguaiacol chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 4,6-Dichloroguaiacol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 4,6-dichloroguaiacol. The information is intended to support research, discovery, and development activities involving this compound.
Chemical Properties and Structure
4,6-Dichloroguaiacol, a chlorinated derivative of guaiacol (B22219), is a compound of interest in various fields, including organic synthesis and environmental science. Its chemical structure and properties are foundational to its reactivity and potential applications.
Structure:
4,6-Dichloroguaiacol consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and two chlorine atoms at positions 4 and 6 relative to the hydroxyl group.
Chemical Identifiers and Properties:
A summary of the key chemical properties of 4,6-dichloroguaiacol is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-Dichloro-6-methoxyphenol | [1] |
| CAS Number | 16766-31-7 | [1] |
| Molecular Formula | C₇H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 193.03 g/mol | [1][2] |
| Melting Point | 63-64 °C | [1][3] |
| Boiling Point (Predicted) | 255.8 ± 35.0 °C | [1][3] |
| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 8.07 ± 0.23 | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline representative experimental protocols for the synthesis and analysis of 4,6-dichloroguaiacol based on established chemical principles.
Synthesis of 4,6-Dichloroguaiacol by Chlorination of Guaiacol
This protocol describes a general method for the chlorination of guaiacol to produce chlorinated derivatives, including 4,6-dichloroguaiacol.
Materials:
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Guaiacol
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography (silica gel)
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Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath to 0 °C.
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Slowly add a solution of sulfuryl chloride (2.2 equivalents) in anhydrous dichloromethane to the cooled guaiacol solution via the dropping funnel over a period of 30-60 minutes with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to isolate 4,6-dichloroguaiacol.
-
Characterize the purified product by NMR and mass spectrometry.
Analysis of 4,6-Dichloroguaiacol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of 4,6-dichloroguaiacol in a sample matrix.
Materials and Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Appropriate GC column (e.g., DB-5ms or equivalent)
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Helium (carrier gas)
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Sample containing 4,6-dichloroguaiacol
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Dichloromethane (HPLC grade)
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Internal standard (e.g., a deuterated analog, if available)
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Anhydrous sodium sulfate
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Autosampler vials with septa
Procedure:
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Sample Preparation:
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For liquid samples, perform a liquid-liquid extraction. Acidify the sample with HCl and extract with dichloromethane.
-
For solid samples, perform a Soxhlet extraction or an accelerated solvent extraction with an appropriate solvent like dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
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Concentrate the extract to a known volume.
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If quantitative analysis is required, add a known amount of an internal standard to the extract before analysis.
-
-
Instrument Setup:
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Injector: Set to a suitable temperature (e.g., 250 °C) and operate in splitless mode.
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Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min, and hold for 5-10 minutes.
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MS Conditions: Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C). Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
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-
Analysis:
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Inject a 1 µL aliquot of the prepared sample into the GC-MS.
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Acquire the data.
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-
Data Processing:
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Identify 4,6-dichloroguaiacol by comparing its retention time and mass spectrum to that of a known standard.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations and calculate the concentration of 4,6-dichloroguaiacol in the sample based on the peak area ratio to the internal standard.
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Analysis of 4,6-Dichloroguaiacol by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general guidelines for preparing a sample of 4,6-dichloroguaiacol for NMR analysis.
Materials:
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Purified 4,6-dichloroguaiacol
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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NMR tube (5 mm) and cap
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Pasteur pipette and bulb
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Glass wool or cotton plug
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Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of purified 4,6-dichloroguaiacol directly into a clean, dry vial.
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Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
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Gently vortex the vial to ensure the sample is completely dissolved.
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Place a small plug of glass wool or cotton into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
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Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.
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The sample is now ready for analysis on an NMR spectrometer.
Biological Activity and Mechanisms of Action
4,6-Dichloroguaiacol exhibits notable biological activities, primarily related to its toxicity. Understanding the mechanisms through which it exerts these effects is critical for assessing its environmental impact and potential risks to human health.
Disruption of Cell Membrane Integrity
One of the primary mechanisms of toxicity for phenolic compounds, including 4,6-dichloroguaiacol, is the disruption of cell membrane integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Mechanism of 4,6-dichloroguaiacol-induced cell membrane disruption.
Induction of DNA Damage
4,6-Dichloroguaiacol has been shown to be genotoxic, capable of inducing DNA damage. This can occur through direct interaction with DNA or indirectly through the generation of reactive oxygen species (ROS) that cause oxidative stress and subsequent DNA lesions.
Caption: Proposed pathways of 4,6-dichloroguaiacol-induced DNA damage.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of 4,6-dichloroguaiacol from an environmental sample, from collection to final data analysis.
Caption: General experimental workflow for the analysis of 4,6-dichloroguaiacol.

